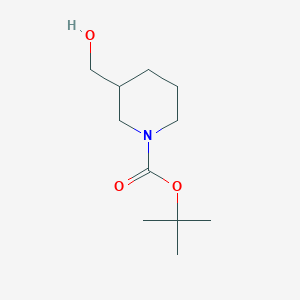

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

Overview

Description

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a hydroxymethyl (-CH₂OH) substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group protects the piperidine nitrogen during multi-step reactions, and the hydroxymethyl group provides a reactive handle for further functionalization . Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . The compound is often synthesized via silylation, mesylation, or nucleophilic substitution reactions, as demonstrated in the preparation of kinase inhibitors and receptor modulators .

Preparation Methods

Ring-Closure Approach from 5-Halo-2-Hydroxypentylamine Halogen Acid Salts

Base-Mediated Cyclization

The ring-closure method employs 5-chloro-2-hydroxypentylamine hydrochloride dissolved in aqueous sodium hydroxide (10–15°C), followed by heating to 40–50°C for 4 hours. This induces intramolecular nucleophilic substitution, forming 3-hydroxypiperidine . Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in toluene/water at room temperature yields the title compound with 76% efficiency .

Key Data:

This method is favored for its simplicity but requires precise pH control to minimize byproducts like over-alkylated piperidines.

Multi-Step Synthesis from 3-Piperidinecarboxylic Acid

Chloroacylation and Esterification

3-Piperidinecarboxylic acid undergoes chloroacylation with thionyl chloride, followed by ethanol esterification to produce ethyl 3-piperidinecarboxylate . Salt formation with L-tartaric acid resolves the racemic mixture, yielding enantiomerically pure intermediates .

Boc Protection and Reduction

The (R)-enantiomer is treated with Boc anhydride in dichloromethane, followed by sodium borohydride reduction in ethanol at 50°C . This two-step sequence achieves 87.1% overall yield with >99% enantiomeric excess (ee) .

Advantages:

Mitsunobu Reaction for Stereochemical Control

Hydroxymethyl Group Introduction

A Mitsunobu reaction using triphenylphosphine, iodine, and imidazole in benzene converts 1-(tert-butoxycarbonyl)piperidin-3-yl methanol to the iodinated intermediate . Hydrolysis under basic conditions affords the hydroxymethyl derivative with 96% yield .

Reaction Parameters:

This method is optimal for small-scale, high-purity synthesis but incurs higher costs due to stoichiometric phosphine usage.

Sodium Borohydride Reduction of Ester Precursors

Direct Reduction Pathway

Ethyl (R)-N-Boc-3-piperidinecarboxylate is reduced with sodium borohydride in ethanol at 50°C, achieving 87.1% yield . The reaction proceeds via nucleophilic acyl substitution, with the borohydride attacking the ester carbonyl.

Critical Factors:

Comparative Analysis of Methods

Physicochemical Characterization

Structural Verification

-

Optical Rotation: [α]D²⁵ = -20° (c=2, methanol) for (R)-enantiomer ; +15° for (S)-enantiomer

-

¹H NMR (CDCl₃): δ 3.72 (d, J=10.2 Hz, 2H), 1.45 (s, 9H, Boc group)

Industrial Applications and Scalability

The multi-step synthesis is preferred for API manufacturing due to its robustness, while the Mitsunobu method suits preclinical studies requiring high enantiopurity. Recent patents highlight innovations in continuous-flow systems to enhance the ring-closure approach’s throughput .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

PROTAC Development

One of the primary applications of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate is in the development of PROTACs (Proteolysis-targeting chimeras). These are bifunctional molecules designed to induce targeted protein degradation, which has implications for treating diseases such as cancer. The compound serves as a semi-flexible linker that can enhance the orientation of the degrader, thereby optimizing its drug-like properties and efficacy in forming ternary complexes with target proteins .

Synthesis of Bioactive Compounds

The compound is utilized as a key intermediate in the synthesis of various bioactive molecules. For example, it has been employed in the synthesis of Pim-1 inhibitors and CXCR4 antagonists, which are relevant for treating conditions like cancer and HIV . Its ability to participate in diverse chemical reactions makes it a valuable building block in medicinal chemistry.

Pharmacological Studies

Research indicates that derivatives of this compound exhibit potential pharmacological activities, including receptor antagonism. For instance, studies have shown its role in synthesizing vasopressin receptor antagonists, which could lead to new therapeutic strategies for managing cardiovascular diseases .

Case Study 1: Development of Targeted Cancer Therapies

A study focused on creating PROTACs using this compound demonstrated its effectiveness as a linker in achieving targeted degradation of oncogenic proteins. The results indicated that modifying the linker region significantly influenced the efficacy and specificity of the PROTACs developed .

Case Study 2: Synthesis of CXCR4 Antagonists

In another research project, researchers synthesized a series of CXCR4 antagonists using this compound as a starting material. The resulting compounds showed promising activity against CXCR4, suggesting potential applications in HIV therapy and cancer treatment .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the specific drug or material being synthesized .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs of tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, highlighting substituent variations, stereochemistry, and applications:

Functional Group Modifications and Reactivity

Hydroxymethyl Group (-CH₂OH)

- Derivatization Potential: The hydroxymethyl group in the target compound is frequently converted to mesylate intermediates (e.g., using methanesulfonic anhydride) for nucleophilic substitution with amines (e.g., morpholine) or cyanide, enabling access to diverse pharmacophores .

- Comparison with Formyl (-CHO) : Unlike formyl analogs (e.g., tert-butyl 3-formylpiperidine-1-carboxylate), the hydroxymethyl group avoids unwanted side reactions (e.g., aldol condensation) and offers milder reaction conditions for alkylation .

Fluorinated Analogs

- tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate () demonstrates how fluorine substitution at the 4-position increases metabolic stability by resisting oxidative degradation. This contrasts with the non-fluorinated target compound, which may require additional protective steps during synthesis .

Stereochemical Considerations

- Enantiomeric Activity : The (R)-enantiomer of this compound (CAS 443955-98-4) exhibits distinct biological activity compared to the (S)-form. For example, in kinase inhibitor synthesis, the (3S,4R)-configuration in analogs like compound 10b () achieves >99% HPLC purity and enhanced target binding .

- Impact on Solubility : Enantiopure derivatives often show improved aqueous solubility due to optimized crystal packing, as seen in tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate () .

Physicochemical Properties

- NMR Signatures : The hydroxymethyl group in the target compound generates distinct proton signals (δ ~3.5–4.0 ppm for -CH₂OH), which shift upon derivatization (e.g., δ ~3.7 ppm for -CH₂-morpholine) .

- Chromatographic Behavior : Analogs with fluorinated aryl groups (e.g., compound 10b) elute earlier in reverse-phase HPLC due to increased hydrophobicity, whereas hydroxylated analogs (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) show shorter retention times .

Biological Activity

Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS Number: 2763851) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 213.29 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a hydroxymethyl group, which contributes to its biological activity.

Research indicates that this compound acts primarily as a PI3-kinase inhibitor , which plays a crucial role in various cellular processes including cell growth, differentiation, and apoptosis. The inhibition of PI3-kinase can lead to significant effects on immune responses and cancer cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| PI3-Kinase Inhibition | Inhibits PI3-kinase activity, impacting cell signaling pathways related to growth and survival. |

| Antimicrobial Activity | Exhibits potential against various bacterial strains, particularly in the context of tuberculosis. |

| Cytotoxic Effects | Displays selective cytotoxicity towards cancer cells while maintaining lower toxicity towards normal cells. |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against Mycobacterium tuberculosis. The compound was evaluated for its minimum inhibitory concentration (MIC) values, demonstrating significant efficacy compared to standard treatments .

Table 2: Antimicrobial Efficacy (MIC Values)

| Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| This compound | 4 | 0.125 |

| Standard Drug (Isoniazid) | 0.125 | - |

The data suggests that while the compound is not as potent as standard treatments, it exhibits promising activity against resistant strains of M. tuberculosis.

Cytotoxicity Studies

Cytotoxicity assays using the HaCaT cell line (human keratinocytes) indicated that this compound has a favorable safety profile. The half-maximal inhibitory concentration (IC50) values were significantly higher than the MIC values against M. tuberculosis, suggesting a selectivity for bacterial cells over normal human cells .

Table 3: Cytotoxicity Profile

| Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| HaCaT | >50 | >12.5 |

| M. tuberculosis | 4 | - |

Case Studies and Research Findings

A notable study published in Medicinal Chemistry explored the structure-activity relationships of piperidinone derivatives, including this compound. The research emphasized the importance of substituent positioning on the piperidine ring for enhancing biological activity .

Additionally, another investigation focused on the compound's potential as a therapeutic agent in cancer immunotherapy by modulating immune cell signaling pathways through PI3K inhibition. This approach could lead to novel strategies for treating cancers that exploit immune evasion mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, and how is yield optimized?

The compound is typically synthesized via Boc-protection of the piperidine ring followed by hydroxymethylation. A reported method involves reacting 3-(hydroxymethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using dimethylaminopyridine (DMAP) as a catalyst and triethylamine (TEA) as a base, achieving a 94% yield . Optimization strategies include:

- Temperature control (0–20°C) to minimize side reactions.

- Use of anhydrous solvents and inert atmospheres to prevent hydrolysis.

- Purification via silica gel chromatography to isolate the product from unreacted starting materials .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

1H NMR (500 MHz, DMSO-d₆) is critical for confirming the structure, with key signals including:

- δ 1.37 (s, 9H, tert-butyl group).

- δ 3.73–3.81 (m, 1H, hydroxymethyl proton). Mass spectrometry (MS) and infrared (IR) spectroscopy are complementary for verifying molecular weight (C₁₁H₂₁NO₃, MW 215.29) and functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data during characterization?

Discrepancies may arise due to solvent effects, impurities, or stereochemical variations. Methodological solutions include:

- Comparing data with published spectra (e.g., δ 3.11–3.28 for piperidine protons in DMSO-d₆ ).

- Using deuterated solvents with controlled pH to stabilize labile protons.

- Employing 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Cross-validating with X-ray crystallography if crystalline derivatives are available.

Q. What experimental strategies mitigate risks when toxicity data is incomplete?

Given limited ecotoxicological and occupational exposure data (e.g., no LD₅₀ or NOAEL values ), researchers should:

- Adopt ALARA principles (As Low As Reasonably Achievable) in handling.

- Use fume hoods, nitrile gloves, and full-face visors during synthesis .

- Screen for cytotoxicity in vitro (e.g., HepG2 cells) before in vivo studies.

- Refer to structural analogs (e.g., tert-butyl piperidine carboxylates) for hazard extrapolation .

Q. How can reaction conditions be optimized to avoid byproducts in multi-step syntheses?

Common byproducts include de-Boc derivatives or oxidized hydroxymethyl groups. Optimization involves:

- Catalyst screening : DMAP enhances Boc-protection efficiency .

- Temperature gradients : Slow warming (0°C → room temperature) reduces exothermic side reactions.

- In situ monitoring : TLC or HPLC tracks intermediate stability (e.g., tert-butyl group hydrolysis under acidic conditions ).

- Protecting group alternatives : Trityl or Fmoc groups for hydroxymethyl protection in sensitive steps.

Q. Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting solubility or stability data across studies?

Discrepancies may stem from solvent polarity, pH, or crystallinity. Methodological steps include:

- Repeating experiments under standardized conditions (e.g., DMSO solubility assays).

- Using differential scanning calorimetry (DSC) to assess thermal stability.

- Validating solubility claims via saturation concentration tests in target solvents (e.g., water, ethanol) .

Q. What computational tools are effective for predicting environmental persistence when experimental data is lacking?

Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradability and bioaccumulation:

- EPI Suite : Predicts log Kow (2.1 for this compound) and persistence in soil/water.

- TEST software : Estimates acute aquatic toxicity (e.g., LC₅₀ for fish) .

- Compare with analogs (e.g., tert-butyl 4-methylpiperidine-1-carboxylate) for ecological risk assessment .

Q. Safety and Compliance

Q. What are the critical GHS considerations for labeling and handling this compound?

While not fully GHS-classified, precautionary measures include:

- Hazard Statements : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) based on analog data .

- Storage : In airtight containers at –20°C to prevent hygroscopic degradation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. Methodological Innovations

Q. How can isotopic labeling (e.g., ¹³C, ²H) enhance metabolic or mechanistic studies?

- ¹³C-labeling at the hydroxymethyl carbon tracks metabolic fate in vivo.

- Deuterated Boc groups (tert-butyl-d₉) improve NMR sensitivity for pharmacokinetic studies.

- Synthesis routes: Use labeled Boc anhydride (e.g., ¹³C-Boc₂O) in the protection step .

Q. What advanced purification techniques resolve co-elution issues in chromatography?

- HPLC with chiral columns separates enantiomers (if present).

- Preparative GC-MS isolates volatile derivatives.

- Recrystallization from tert-butyl methyl ether (MTBE) improves purity >99% .

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCLHERKFHHUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377169 | |

| Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-71-1 | |

| Record name | tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.